3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
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Overview
Description
3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a synthetic chemical compound known for its distinct fluorinated aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide typically involves several key steps:
Starting Materials: : The synthesis begins with 4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine and 3-fluorobenzoyl chloride.
Formation of Amide Bond: : The reaction between 4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine facilitates the formation of the amide bond.
Purification: : The final product is typically purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-Scale Reactors: : Utilizing large-scale reactors for the initial reaction to ensure adequate mixing and control over reaction conditions.
Optimized Reaction Conditions: : Refining reaction conditions to maximize yield and minimize the formation of by-products.
Automated Purification: : Employing automated chromatographic systems for efficient purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: : Fluorinated compounds like this one are prone to nucleophilic substitution due to the electron-withdrawing effects of the fluorine atoms.
Reductions: : The amide group can be reduced to an amine using common reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Triethylamine: : Used as a base in the initial synthesis.
Lithium Aluminium Hydride: : Employed for reducing the amide to an amine.
Organic Solvents: : Such as dichloromethane, which can be used for reactions and purifications.
Major Products
Amino Derivatives: : Resulting from the reduction of the amide group.
Substituted Analogs: : Formed through various substitution reactions on the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide serves as a building block in synthetic organic chemistry, aiding in the creation of more complex molecules.
Biology and Medicine
This compound is studied for its potential biological activity. Its fluorinated structure makes it a candidate for drug development, particularly in targeting enzymes and receptors due to the unique interactions that fluorine atoms can participate in.
Industry
In industrial applications, fluorinated compounds often exhibit desirable properties such as high stability and resistance to metabolic degradation, making them valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in modulating these interactions by influencing the electronic properties and binding affinities of the compound.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)formamide
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-fluoroaniline
Uniqueness
Compared to other similar fluorinated compounds, 3-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide stands out due to its specific arrangement of fluorine atoms and the amide bond. This arrangement provides distinct chemical and physical properties, making it a unique candidate for various applications in research and industry.
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Properties
IUPAC Name |
3-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-12-3-1-2-11(8-12)16(23)22-14-4-6-15(7-5-14)24-17-20-9-13(19)10-21-17/h1-3,8-10,14-15H,4-7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPTNRODLDWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)F)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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